N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate
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Overview
Description
N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate is an organic compound with the molecular formula C10H20N2O4. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The oxalate salt is then formed by reacting the free base with oxalic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-piperidin-2-ylmethanamine
- N-Methyl-1-piperidin-2-ylmethanamine
- 1-Piperidin-2-ylmethanamine
Uniqueness
N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
Molecular Formula |
C10H20N2O4 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine;oxalic acid |
InChI |
InChI=1S/C8H18N2.C2H2O4/c1-10(2)7-8-5-3-4-6-9-8;3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
WGYQCZWXLBFJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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